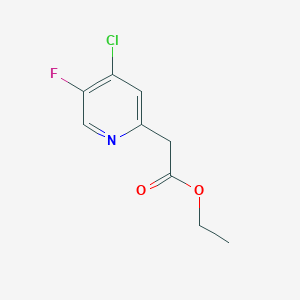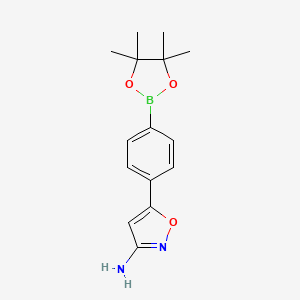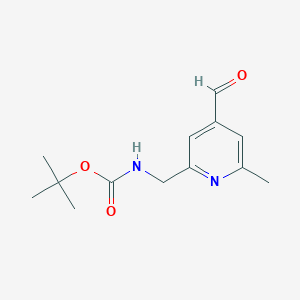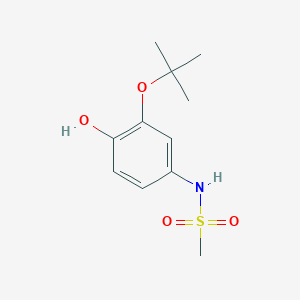
Ethyl (5-formyl-6-hydroxypyridin-2-YL)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl (5-formyl-6-hydroxypyridin-2-YL)acetate is an organic compound with the molecular formula C10H11NO4. It is a derivative of pyridine, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a formyl group, a hydroxyl group, and an ethyl acetate moiety attached to the pyridine ring. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (5-formyl-6-hydroxypyridin-2-YL)acetate typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 2-chloropyridine.
Formylation: The 2-chloropyridine undergoes a formylation reaction using a formylating agent such as formic acid or formamide in the presence of a catalyst like aluminum chloride.
Hydroxylation: The formylated product is then hydroxylated using a hydroxylating agent such as hydrogen peroxide or a peracid.
Esterification: The hydroxylated product is esterified with ethanol in the presence of an acid catalyst like sulfuric acid to yield this compound.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Ethyl (5-formyl-6-hydroxypyridin-2-YL)acetate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl group can undergo nucleophilic substitution reactions with halides or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Ethyl (5-carboxy-6-hydroxypyridin-2-YL)acetate.
Reduction: Ethyl (5-hydroxymethyl-6-hydroxypyridin-2-YL)acetate.
Substitution: Ethyl (5-substituted-6-hydroxypyridin-2-YL)acetate.
科学的研究の応用
Ethyl (5-formyl-6-hydroxypyridin-2-YL)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: It serves as a probe in biochemical assays to study enzyme activities and metabolic pathways.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: It is used in the production of agrochemicals and as a building block in organic synthesis.
作用機序
The mechanism of action of Ethyl (5-formyl-6-hydroxypyridin-2-YL)acetate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activities. The hydroxyl group can participate in hydrogen bonding, enhancing the compound’s binding affinity to its targets. The ethyl acetate moiety increases the compound’s lipophilicity, facilitating its cellular uptake and distribution.
類似化合物との比較
Ethyl (5-formyl-6-hydroxypyridin-2-YL)acetate can be compared with other similar compounds, such as:
Ethyl (5-formyl-6-methoxypyridin-2-YL)acetate: Similar structure but with a methoxy group instead of a hydroxyl group.
Ethyl (5-formyl-6-aminopyridin-2-YL)acetate: Contains an amino group instead of a hydroxyl group.
Ethyl (5-formyl-6-chloropyridin-2-YL)acetate: Contains a chloro group instead of a hydroxyl group.
Uniqueness
This compound is unique due to the presence of both formyl and hydroxyl groups on the pyridine ring, which imparts distinct chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
特性
分子式 |
C10H11NO4 |
|---|---|
分子量 |
209.20 g/mol |
IUPAC名 |
ethyl 2-(5-formyl-6-oxo-1H-pyridin-2-yl)acetate |
InChI |
InChI=1S/C10H11NO4/c1-2-15-9(13)5-8-4-3-7(6-12)10(14)11-8/h3-4,6H,2,5H2,1H3,(H,11,14) |
InChIキー |
QSXKJGRILCTVND-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CC1=CC=C(C(=O)N1)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![Benzyl ([4-formyl-6-(trifluoromethyl)pyrimidin-2-YL]methyl)carbamate](/img/structure/B14845380.png)




![6-Chloro-3-(chloromethyl)imidazo[1,2-A]pyrimidine](/img/structure/B14845425.png)
